molecular formula C13H20N2O3 B15260958 tert-Butyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-yl)propanoate

tert-Butyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-yl)propanoate

Cat. No.: B15260958
M. Wt: 252.31 g/mol
InChI Key: JHFHNOQPONMCOS-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-yl)propanoate: is an organic compound that belongs to the class of amino acids and derivatives It features a tert-butyl ester group, an amino group, a hydroxy group, and a pyridine ring with a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-yl)propanoate can be achieved through several methodsThe final step typically involves deprotection to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-yl)propanoate is unique due to the presence of the 4-methylpyridine moiety, which can impart distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-yl)propanoate

InChI

InChI=1S/C13H20N2O3/c1-8-5-6-15-7-9(8)11(16)10(14)12(17)18-13(2,3)4/h5-7,10-11,16H,14H2,1-4H3

InChI Key

JHFHNOQPONMCOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C(C(C(=O)OC(C)(C)C)N)O

Origin of Product

United States

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